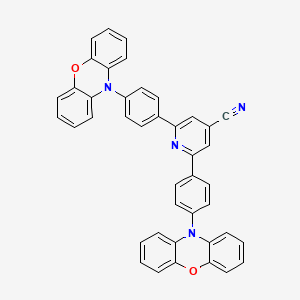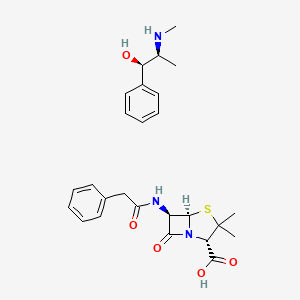
Tersavin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tersavin is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tersavin involves several key steps, typically starting with the preparation of its precursor compounds. The reaction conditions often require controlled environments to ensure high yield and purity. Common solvents used in the synthesis include 1,2-dichloroethane, and the reactions are usually carried out in dry reactors to prevent contamination .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques to maintain consistency and efficiency. The process involves the use of large reactors and precise control of temperature and pressure to optimize the reaction conditions. The final product is then purified through various methods such as crystallization or distillation to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Tersavin undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically use halogens or other nucleophiles in the presence of catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
Aplicaciones Científicas De Investigación
Tersavin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Mecanismo De Acción
The mechanism by which Tersavin exerts its effects involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical processes. The pathways involved include signal transduction and metabolic pathways, which are crucial for maintaining cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Tersavin can be compared with other compounds such as ferrocene and its derivatives, which share some structural similarities. this compound’s unique reactivity and stability set it apart from these compounds .
Uniqueness
What makes this compound unique is its ability to undergo a wide range of chemical reactions under various conditions, making it a versatile compound in both research and industrial applications. Its stability also allows it to be used in environments where other compounds might degrade or react undesirably.
Propiedades
Número CAS |
7177-45-9 |
|---|---|
Fórmula molecular |
C26H33N3O5S |
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C16H18N2O4S.C10H15NO/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-8(11-2)10(12)9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);3-8,10-12H,1-2H3/t11-,12+,14-;8-,10-/m10/s1 |
Clave InChI |
ATTKGDVWJGVOJH-TWKDTOHUSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)NC.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





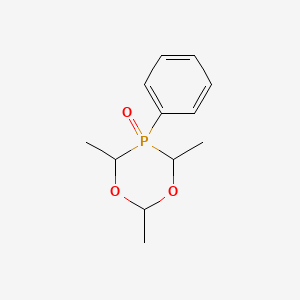


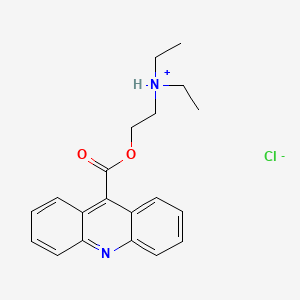
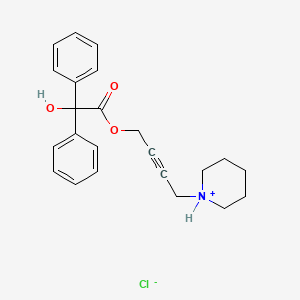

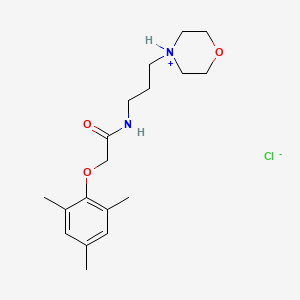

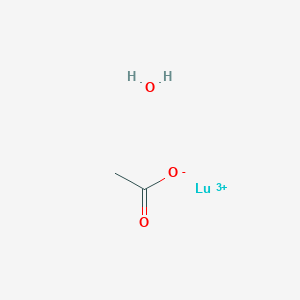
![Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate](/img/structure/B13778416.png)
